(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-YL)amine
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Overview
Description
(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine is a compound with the molecular formula C13H23NS. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine typically involves the reaction of thiophen-3-ylmethanol with 2,4,4-trimethylpentan-2-amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications .
Chemical Reactions Analysis
Types of Reactions
(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its use in drug development, particularly for its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Thiophen-2-ylmethylamine: Another thiophene derivative with similar structural features but different functional groups.
2,4,4-Trimethylpentan-2-ylamine: Shares the same alkylamine moiety but lacks the thiophene ring.
Thiophen-3-ylmethanol: Contains the thiophene ring but with a hydroxyl group instead of an amine.
Uniqueness
(Thiophen-3-ylmethyl)(2,4,4-trimethylpentan-2-yl)amine is unique due to its combination of the thiophene ring and the 2,4,4-trimethylpentan-2-ylamine moiety. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C13H23NS |
---|---|
Molecular Weight |
225.40 g/mol |
IUPAC Name |
2,4,4-trimethyl-N-(thiophen-3-ylmethyl)pentan-2-amine |
InChI |
InChI=1S/C13H23NS/c1-12(2,3)10-13(4,5)14-8-11-6-7-15-9-11/h6-7,9,14H,8,10H2,1-5H3 |
InChI Key |
MJRSTKNRGQDFPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CC(C)(C)NCC1=CSC=C1 |
Origin of Product |
United States |
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